5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one
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Overview
Description
5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a hydroxy group, a piperidinylmethyl group, and a phenyl group attached to an isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one typically involves multiple steps, including the formation of the isoquinolinone core and the introduction of the piperidinylmethyl and phenyl groups. One common synthetic route involves the following steps:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinolinone ring.
Introduction of the Piperidinylmethyl Group: This step involves the alkylation of the isoquinolinone core with a piperidinylmethyl halide under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the isoquinolinone core is acylated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The isoquinolinone core can be reduced to form a dihydroisoquinolinone.
Substitution: The piperidinylmethyl and phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroisoquinolinones.
Substitution: Formation of various substituted isoquinolinones depending on the reagents used.
Scientific Research Applications
5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The hydroxy group and the isoquinolinone core are likely involved in hydrogen bonding and π-π interactions with target molecules, while the piperidinylmethyl and phenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Isoquinolinones: Compounds with similar isoquinolinone cores but different substituents.
Piperidinylmethyl Derivatives: Compounds with piperidinylmethyl groups attached to different cores.
Phenyl Substituted Compounds: Compounds with phenyl groups attached to various cores.
Uniqueness
5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one is unique due to the combination of its structural features, including the hydroxy group, piperidinylmethyl group, and phenyl group attached to the isoquinolinone core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
651029-64-0 |
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Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-hydroxy-4-[3-(piperidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C21H22N2O2/c24-19-9-5-8-17-20(19)18(13-22-21(17)25)16-7-4-6-15(12-16)14-23-10-2-1-3-11-23/h4-9,12-13,24H,1-3,10-11,14H2,(H,22,25) |
InChI Key |
IPRBPRZTLMVBLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C3=CNC(=O)C4=C3C(=CC=C4)O |
Origin of Product |
United States |
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